

# 1,4-Dihydroanthracene molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,4-Dihydroanthracene

Cat. No.: B14153965

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## An In-Depth Technical Guide to 1,4-Dihydroanthracene

This technical guide provides a comprehensive overview of **1,4-Dihydroanthracene**, including its molecular properties, synthesis, and an exploration of the biological activities of its related compounds for researchers, scientists, and drug development professionals.

## Core Molecular Attributes

**1,4-Dihydroanthracene** is a polycyclic aromatic hydrocarbon. Its fundamental properties are summarized below.

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>12</sub>
Molecular Weight	180.24 g/mol <a href="#">[1]</a>
Exact Mass	180.0939 g/mol
IUPAC Name	1,4-dihydroanthracene <a href="#">[1]</a>
CAS Number	5910-32-7 <a href="#">[1]</a>
XLogP3	4.3
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	0
Rotatable Bond Count	0
Topological Polar Surface Area	0 Å <sup>2</sup>

## Synthesis of a Dihydroanthracene Derivative: Diels-Alder Reaction

While specific protocols for the direct synthesis of **1,4-Dihydroanthracene** are not readily available in the surveyed literature, a common and well-documented method to produce a dihydroanthracene scaffold is through the Diels-Alder reaction of anthracene with a suitable dienophile. A representative experimental protocol for the synthesis of 9,10-dihydroanthracene-9,10- $\alpha,\beta$ -succinic anhydride is detailed below.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Experimental Protocol: Synthesis of 9,10-dihydroanthracene-9,10- $\alpha,\beta$ -succinic anhydride

Materials:

- Anthracene
- Maleic anhydride
- Xylene (anhydrous)

### Procedure:

- In a round-bottom flask, combine equimolar amounts of anthracene and maleic anhydride.[5]
- Add a sufficient volume of anhydrous xylene to dissolve the reactants upon heating.
- Attach a reflux condenser and heat the mixture to a gentle reflux.[2]
- Maintain reflux for approximately 30 minutes.[4] The reaction is typically rapid at the boiling point of xylene.[4]
- After the reflux period, allow the reaction mixture to cool to room temperature. The product will crystallize out of the solution.[5]
- Collect the crystalline product by vacuum filtration.
- Wash the crystals with a small amount of cold petroleum ether to remove any residual xylene.
- Dry the product. Due to the high boiling point of xylene, air drying may be inefficient.[2]

A solvent-free, or "neat," version of this reaction can also be performed by heating the reactants together between 210-260°C for about 15 minutes, which can lead to the direct formation of large crystals.[6]

## Chemical Reactivity

The primary reaction associated with the formation of the dihydroanthracene core is the [4+2] cycloaddition, also known as the Diels-Alder reaction.[2][3] In this reaction, anthracene acts as the diene. This reaction is highly efficient and stereospecific, making it a valuable tool in organic synthesis.[2]

## Applications in Research and Drug Development

Direct biological applications and studies on **1,4-Dihydroanthracene** are limited in the reviewed literature. However, its structural analogs, particularly the anthraquinones (anthracene-9,10-diones), are a significant class of compounds with well-documented biological activities.

## Anticancer Properties of Anthracene Derivatives:

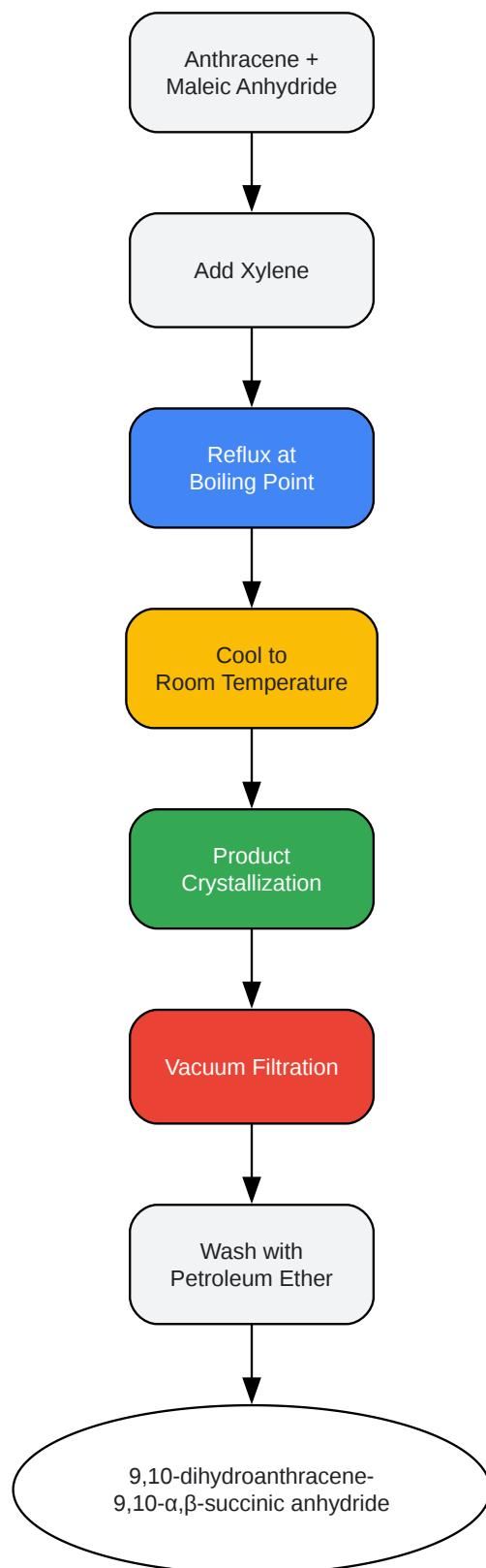
- Anthraquinones: Many natural and synthetic anthraquinones exhibit potent anticancer properties.<sup>[7]</sup> Marketed anticancer drugs such as doxorubicin, daunorubicin, and mitoxantrone feature the anthraquinone scaffold.<sup>[8]</sup> These compounds are known to intercalate into DNA and inhibit the enzyme topoisomerase II, leading to disruption of DNA replication and transcription in rapidly dividing cancer cells.<sup>[9]</sup>
- 1,4-Anthracenediones: Substituted 1,4-anthracenediones have been synthesized and shown to possess cytotoxic activity against various human and murine leukemia cell lines.<sup>[8]</sup>
- Dihydroxyanthraquinones: Novel derivatives of 1,4-dihydroxyanthraquinone have been designed to covalently bind to topoisomerase II and have shown potent anti-proliferative effects against human liver cancer cells.<sup>[9]</sup> Some of these compounds were observed to induce apoptosis and could enter both the cytoplasm and the nucleus of cancer cells.<sup>[9]</sup>

It is postulated that the mode of binding for some disubstituted anthracene-9,10-diones to DNA involves the side chains occupying both the major and minor grooves, which may confer distinct cytotoxic properties.<sup>[10]</sup>

While **1,4-Dihydroanthracene** itself is not directly implicated as an active therapeutic agent in the available literature, its core structure is a component of a broader class of molecules with significant potential in medicinal chemistry. Further research could explore whether **1,4-Dihydroanthracene** and its simpler derivatives possess any of the biological activities seen in the more complex anthraquinone analogs.

## Logical Workflow for Synthesis

The following diagram illustrates the workflow for the synthesis of a dihydroanthracene derivative via the Diels-Alder reaction.

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- To cite this document: BenchChem. [1,4-Dihydroanthracene molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14153965#1-4-dihydroanthracene-molecular-weight-and-formula>

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)